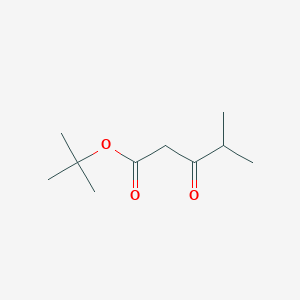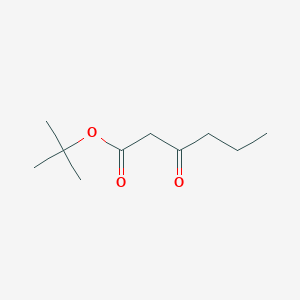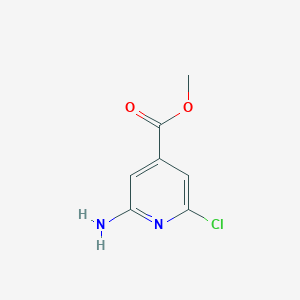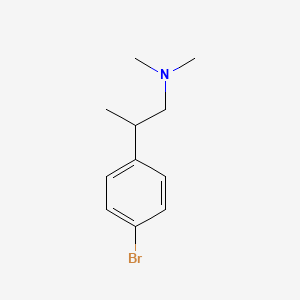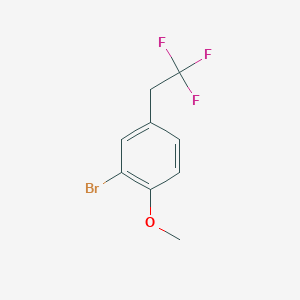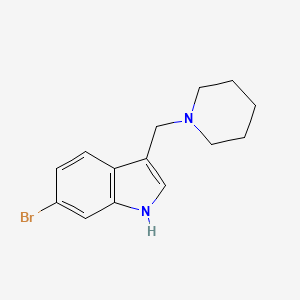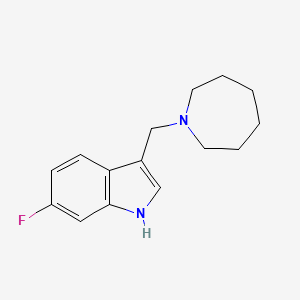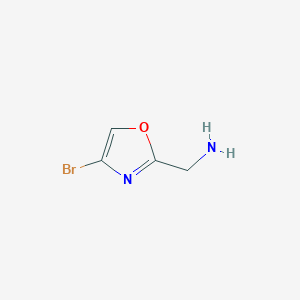
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
Vue d'ensemble
Description
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C13H15FN2O and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Receptor Antagonism: A study by Witt et al. (2016) synthesized and characterized chiral alkoxymethyl morpholine analogs, including a compound closely related to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. This compound was found to be a potent and selective antagonist of the dopamine D4 receptor, demonstrating selectivity against other dopamine receptors (Witt et al., 2016).
Antimicrobial Activities: Başoğlu et al. (2012) reported on the synthesis of linezolid-like molecules, which included the preparation of a compound similar to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. These compounds showed good antitubercular activities (Başoğlu et al., 2012).
α-Glucosidase Inhibition: Menteşe et al. (2020) synthesized a series of morpholine derivatives, including one structurally similar to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. These compounds exhibited considerable α-glucosidase inhibitory potential, which could be relevant for diabetes treatment (Menteşe et al., 2020).
Neurokinin-1 Receptor Antagonism: A study by Hale et al. (1998) involved structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, resulting in compounds with potent, long-acting antagonist properties. This research could have implications for the treatment of various disorders related to Substance P (Hale et al., 1998).
Antiproliferative Activity: Research by Prasad et al. (2018) synthesized a compound structurally related to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine and evaluated its antiproliferative activity. The structure of the compound was characterized using various spectroscopic techniques, including X-ray diffraction (Prasad et al., 2018).
Antitumor Activity: Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with structural similarities to 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine. This compound showed inhibition of cancer cell line proliferation (Hao et al., 2017).
Propriétés
IUPAC Name |
4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLZLNNAKRQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



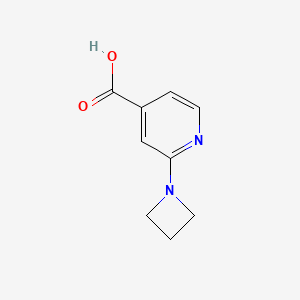
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B8012098.png)
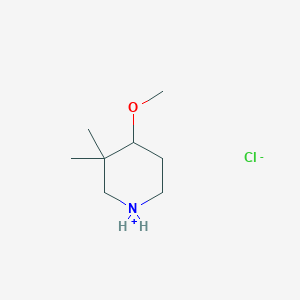
![2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B8012104.png)

